Cas no 1351647-25-0 (5-nitro-N-{2-4-(thiophene-3-carbonyl)piperazin-1-ylethyl}furan-2-carboxamide hydrochloride)

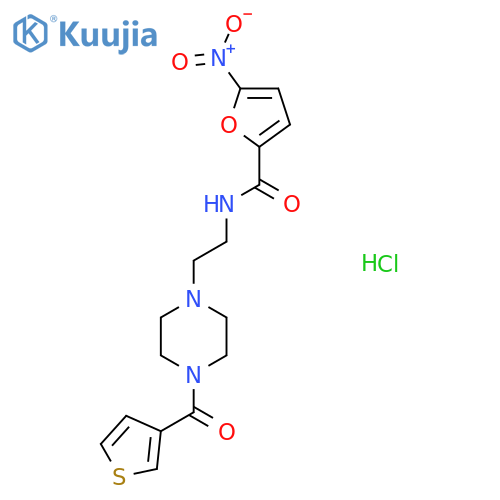

1351647-25-0 structure

商品名:5-nitro-N-{2-4-(thiophene-3-carbonyl)piperazin-1-ylethyl}furan-2-carboxamide hydrochloride

5-nitro-N-{2-4-(thiophene-3-carbonyl)piperazin-1-ylethyl}furan-2-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-nitro-N-{2-4-(thiophene-3-carbonyl)piperazin-1-ylethyl}furan-2-carboxamide hydrochloride

- AKOS026686218

- 5-nitro-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride

- F5871-1121

- 5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE

- VU0526765-1

- 1351647-25-0

- 5-nitro-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

-

- インチ: 1S/C16H18N4O5S.ClH/c21-15(13-1-2-14(25-13)20(23)24)17-4-5-18-6-8-19(9-7-18)16(22)12-3-10-26-11-12;/h1-3,10-11H,4-9H2,(H,17,21);1H

- InChIKey: SHTAJQMDCYWZQU-UHFFFAOYSA-N

- ほほえんだ: Cl.S1C=CC(=C1)C(N1CCN(CCNC(C2=CC=C([N+](=O)[O-])O2)=O)CC1)=O

計算された属性

- せいみつぶんしりょう: 414.0764686g/mol

- どういたいしつりょう: 414.0764686g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 535

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 140Ų

5-nitro-N-{2-4-(thiophene-3-carbonyl)piperazin-1-ylethyl}furan-2-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5871-1121-5μmol |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5871-1121-50mg |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5871-1121-2μmol |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5871-1121-10μmol |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5871-1121-10mg |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5871-1121-25mg |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5871-1121-75mg |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5871-1121-40mg |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5871-1121-100mg |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5871-1121-2mg |

5-nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride |

1351647-25-0 | 2mg |

$59.0 | 2023-09-09 |

5-nitro-N-{2-4-(thiophene-3-carbonyl)piperazin-1-ylethyl}furan-2-carboxamide hydrochloride 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

1351647-25-0 (5-nitro-N-{2-4-(thiophene-3-carbonyl)piperazin-1-ylethyl}furan-2-carboxamide hydrochloride) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量